molecular formula C13H14BrN3O B366102 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-29-5

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B366102
CAS No.: 93669-29-5
M. Wt: 308.17g/mol
InChI Key: XZCCNNHZNYRVBP-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use only. Its structure incorporates two pharmaceutically important motifs: a benzamide core and an imidazole heterocycle, connected by a propyl linker. The imidazole ring is a fundamental building block in biology and pharmacology, found in the amino acid histidine, the neurotransmitter histamine, and numerous FDA-approved drugs . This versatile moiety is known to contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects, often by enabling interactions with enzymes and receptors . The benzamide group is similarly a privileged structure in drug discovery. The specific placement of a bromo atom at the meta-position of the benzamide ring is a common structural modification used by researchers to fine-tune the compound's electronic properties, lipophilicity, and potential as a synthetic intermediate for further cross-coupling reactions. The molecular architecture of this reagent suggests its primary research value lies in its potential as a precursor or scaffold for the synthesis of novel compounds with possible hypoglycemic, hypolipidemic, or antimicrobial properties, as suggested by patents and studies on related structural analogues . Researchers utilize this compound strictly as a reference standard or as a starting material in the development and discovery of new bioactive molecules. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCNNHZNYRVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320309
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93669-29-5
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Optimal temperatures range between 0°C and 25°C to prevent imidazole ring degradation. A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion, with reaction times of 4–6 hours. Post-reaction, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol/water mixtures yields the pure product as a white solid (mp 148–150°C).

Table 1: Comparative Analysis of Direct Acylation Parameters

ParameterCondition 1Condition 2Condition 3
SolventCH2Cl2CHCl3CCl4
Base2N NaOHK2CO3NH4OH
Temperature (°C)0–520–2510–15
Yield (%)726865
Reference

Stepwise Synthesis via Intermediate Bromination

An alternative approach involves synthesizing N-[3-(1H-imidazol-1-yl)propyl]benzamide followed by regioselective bromination at the meta position. This method minimizes side reactions but requires stringent control over electrophilic substitution conditions.

Bromination of N-[3-(1H-Imidazol-1-yl)propyl]benzamide

Bromine (Br2) in acetic acid at 40–50°C introduces the bromine atom selectively at the 3-position of the benzamide ring. Catalytic FeBr3 (5 mol%) enhances reaction efficiency, achieving 85% conversion within 3 hours. Excess bromine leads to di-substitution, necessitating precise stoichiometric control (1.05 equiv Br2).

Key Challenges :

  • Competing bromination of the imidazole ring at higher temperatures (>60°C).

  • Formation of HBr as a byproduct, requiring neutralization with aqueous NaHCO3.

Alternative Pathways: Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the acylation step. A mixture of 3-bromobenzoic acid, 3-(1H-imidazol-1-yl)propan-1-amine, and coupling agents like HATU undergoes microwave heating at 100°C for 15 minutes, achieving 78% yield. This method reduces reaction times from hours to minutes but demands specialized equipment.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Time15 min4–6 hours
Yield (%)7872
Energy ConsumptionLowHigh
Purity95%92%
Reference

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols employ ball milling to facilitate solid-state reactions between 3-bromobenzoic acid and the imidazole-containing amine. Titanium dioxide (TiO2) acts as a catalyst, with milling conducted at 30 Hz for 2 hours. This method achieves 70% yield and eliminates solvent waste, though scalability remains a challenge.

Analytical Characterization and Quality Control

Post-synthesis, the compound is validated using:

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole-H), 7.82–7.40 (m, 4H, aromatic-H), 3.95 (t, J=6.5 Hz, 2H, NCH2).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a=7.82 Å, b=12.45 Å, c=14.30 Å.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors outperform batch systems by ensuring consistent temperature control and reduced side reactions. A tubular reactor with a residence time of 10 minutes at 50°C achieves 80% yield with 99% purity, as reported in patent US4568687A .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide lies in its role as a building block for synthesizing potential pharmaceutical agents. The compound's structure allows for modifications that can enhance its biological activity, particularly in targeting enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that compounds containing imidazole derivatives often exhibit anticancer properties. The imidazole ring is known for its biological activity, making this compound potentially useful in the development of anticancer drugs. Studies have shown that related imidazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Biological Studies

The imidazole component of this compound is significant for studying enzyme mechanisms and protein interactions. Its ability to interact with biological targets allows researchers to explore its effects on various biological pathways, contributing to a better understanding of disease mechanisms and potential therapeutic interventions.

Materials Science

In materials science, this compound can be incorporated into polymers or other materials to enhance specific properties such as thermal stability and conductivity. This versatility makes it valuable for developing new materials with tailored characteristics for various applications.

Synthesis and Characterization

The synthesis of this compound typically involves two main steps:

  • Bromination of Benzamide : The starting material, benzamide, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under catalytic conditions.
  • Formation of Imidazole Derivative : The brominated product is then reacted with 1H-imidazole-1-propylamine under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Case Study 1: Anticancer Properties

In studies exploring the anticancer potential of imidazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against various cancer cell lines. For instance, one study highlighted the efficacy of imidazole-containing compounds in inhibiting tumor growth in xenograft models, demonstrating their potential as lead candidates for drug development .

Case Study 2: Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of imidazole derivatives. Compounds structurally related to this compound have been tested for their ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and other diseases. These studies provide insights into the mechanism of action and guide further structural modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

(a) N-(3-(1H-Imidazol-1-yl)propyl)-4-(Trifluoromethyl)benzamide (Compound 7)
  • Structure : Replaces bromine with a trifluoromethyl (-CF₃) group at the 4-position of the benzamide.
  • Synthesis : Similar amide coupling method using 4-(trifluoromethyl)benzoyl chloride .
  • Properties: The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability compared to bromine. Higher lipophilicity (logP ~2.8 vs. ~2.5 for the bromo analog) due to the -CF₃ group.
(b) 2-Bromo-N-[3-(1H-Imidazol-1-yl)propyl]-3-methylbutanamide
  • Structure : Replaces the benzamide core with a brominated aliphatic butanamide chain.
  • Bromine on the aliphatic chain may alter solubility (e.g., increased hydrophobicity) compared to aromatic bromine .

Modifications on the Propyl-Imidazole Linker

(a) N-{3-[4-(4-Fluorophenyl)-5-(4-Pyridinyl)-1H-Imidazol-1-yl]propyl}benzamide
  • Structure : Incorporates fluorophenyl and pyridinyl substituents on the imidazole ring.
  • Properties: Enhanced hydrogen-bonding capacity due to pyridine and fluorine groups. Larger molecular weight (400.45 g/mol vs.
(b) N-[3-(tert-Butylamino)propyl]-3-bromobenzamide
  • Structure: Replaces imidazole with a tert-butylamino group.
  • Impact :
    • Loss of aromaticity reduces π-π interactions critical for binding to biological targets.
    • Increased steric bulk may hinder membrane permeability .

Functional Group Additions on the Benzamide

2-[(2,2-Dimethylpropanoyl)amino]-N-[3-(1H-Imidazol-1-yl)propyl]benzamide
  • Structure: Adds a branched acyl group to the benzamide’s amino moiety.
  • Effects: Steric hindrance from the dimethylpropanoyl group may reduce enzymatic degradation.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight logP* Solubility (Predicted)
3-Bromo-N-[3-(imidazolyl)propyl]benzamide 308.18 ~2.5 Low (lipophilic)
4-(Trifluoromethyl) analog (Compound 7) 331.29 ~2.8 Very low
Aliphatic bromo-butane analog 288.18 ~1.9 Moderate

*logP values estimated using fragment-based methods.

Biological Activity

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Antimicrobial Activity

Research has shown that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial strains, demonstrating promising results. The minimum inhibitory concentrations (MICs) for some derivatives are summarized in Table 1.

CompoundBacterial StrainMIC (μg/ml)
This compoundS. aureus50
E. coli62.5
P. aeruginosa25

These findings suggest that this compound may possess significant antibacterial properties comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to modulate the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibition of KSP can lead to cancer cell death, making this compound a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital in medicinal chemistry as it helps in optimizing the biological activity of compounds. The presence of the imidazole ring in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cells .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Benzimidazole Derivatives : A study evaluated various benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound displayed potent activity against common pathogens .
  • KSP Inhibition : Research indicated that imidazole-containing compounds effectively inhibit KSP, leading to reduced proliferation of cancer cells in vitro .

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